(5R)-Dinoprost tromethamine

Description

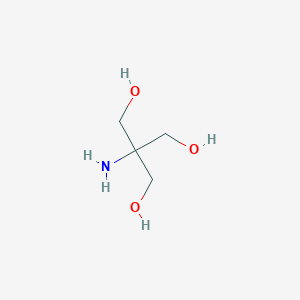

Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.

An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F (FP) receptor.[1][2] Its primary mechanism of action involves the activation of the Gq alpha subunit of the G-protein coupled FP receptor, initiating a well-defined signaling cascade that results in diverse physiological effects, most notably smooth muscle contraction and luteolysis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailing the principal and alternative signaling pathways. Furthermore, it presents a compilation of quantitative pharmacological data and detailed experimental protocols for key assays relevant to the study of this compound and its cellular targets.

Introduction to this compound

This compound is the tromethamine salt of (5R)-Dinoprost, which is the 5R-epimer of Dinoprost (Prostaglandin F2α). It is a physiologically active lipid compound that exerts a wide range of hormone-like effects.[1] In veterinary medicine, it is extensively used for the synchronization of estrus and induction of parturition in livestock. In clinical settings, it has been employed to induce labor and terminate pregnancy.[3] These therapeutic applications are a direct consequence of its specific interaction with the FP receptor and the subsequent activation of intracellular signaling pathways.

The Prostaglandin F (FP) Receptor: The Primary Target

The biological effects of this compound are mediated through its high-affinity binding to the prostaglandin F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is coupled primarily to the Gq class of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.

Two major isoforms of the human FP receptor, termed FP-A and FP-B, have been identified, arising from alternative splicing of the C-terminal tail. These isoforms exhibit differential regulation and internalization mechanisms, which may contribute to the tissue-specific and context-dependent effects of FP receptor agonists.

The Canonical Gq Signaling Pathway

The activation of the Gαq subunit by the agonist-bound FP receptor initiates the canonical phosphoinositide signaling pathway. This cascade is central to the mechanism of action of this compound and can be dissected into the following key steps:

3.1. Activation of Phospholipase C (PLC)

The activated Gαq subunit directly interacts with and activates phospholipase C-β (PLCβ), a membrane-associated enzyme.

3.2. Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2)

Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

3.3. Inositol 1,4,5-Trisphosphate (IP3) and Intracellular Calcium Mobilization

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated Ca2+ channel, and its activation leads to the release of stored Ca2+ from the ER into the cytosol, causing a rapid and transient increase in the intracellular free calcium concentration ([Ca2+]i).[1] This elevation in [Ca2+]i is a critical event that triggers a multitude of cellular responses, including smooth muscle contraction, by activating calcium-dependent proteins such as calmodulin and myosin light-chain kinase.

3.4. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

DAG, being a lipid molecule, remains in the plane of the plasma membrane. It functions as a docking site for and an allosteric activator of protein kinase C (PKC) isoforms. The recruitment and activation of PKC at the plasma membrane lead to the phosphorylation of a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating further downstream signaling events that contribute to cellular responses such as gene expression, proliferation, and differentiation.

References

(5R)-Dinoprost tromethamine signaling pathway

An In-depth Technical Guide to the (5R)-Dinoprost Tromethamine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent with critical applications in reproductive medicine for both humans and animals.[1][2][3] As a PGF2α mimetic, it exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor).[1][4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation initiates a cascade of intracellular events that regulate key physiological processes.[1][5] The primary outcomes of FP receptor activation by dinoprost (B1670695) include the stimulation of myometrial contractions to induce labor or abortion, and luteolysis (the degradation of the corpus luteum), which is fundamental for controlling reproductive cycles.[2][3][4][6] This guide provides a detailed examination of the core signaling pathways, presents relevant quantitative data, and outlines the experimental protocols used to investigate this system.

Core Signaling Pathway: Gq-PLC-Ca2+ Axis

The canonical signaling pathway initiated by this compound binding to the FP receptor is mediated through the Gq family of G-proteins.[7][8] This interaction triggers a well-defined cascade leading to an increase in intracellular calcium, which is the primary driver of its physiological effects on smooth muscle.

-

Ligand Binding and GPCR Activation: Dinoprost tromethamine binds to the FP receptor on the cell surface.[1][6]

-

Gq Protein Coupling: This binding induces a conformational change in the receptor, causing it to couple with and activate the heterotrimeric G-protein, Gq. This leads to the dissociation of the Gαq subunit from the Gβγ dimer.[8]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates the enzyme Phospholipase C (PLC).[7][9]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9]

-

Physiological Response: The sharp increase in intracellular Ca2+ concentration is the critical event that causes the contraction of smooth muscle cells, such as those in the myometrium of the uterus.[1] PKC activation contributes to this and other downstream signaling events, including gene expression changes.[9]

Caption: Core Gq-PLC signaling pathway activated by this compound.

Alternative and Context-Dependent Signaling

While the Gq pathway is primary, studies indicate the FP receptor can engage other signaling cascades depending on the cellular context.

Transactivation of Epidermal Growth Factor Receptor (EGFR)

In certain cells, such as human endometrial adenocarcinoma cells, PGF2α-FP receptor signaling can lead to the transactivation of the EGFR.[7] This links the GPCR pathway to receptor tyrosine kinase (RTK) signaling, promoting cell proliferation.

-

Mechanism: Activation of the FP receptor and the subsequent PLC-mediated signaling can lead to the phosphorylation of the EGFR.[7]

-

Downstream Cascade: The phosphorylated EGFR then triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., MEK/ERK), ultimately promoting cell proliferation.[7] Specific inhibitors for PLC, EGFR kinase, and MAPK kinase have been shown to abolish this proliferative effect.[7]

Caption: EGFR transactivation pathway downstream of FP receptor activation.

Coupling to Gs and Gi Proteins

There is evidence for FP receptor coupling to other G proteins. In some kidney cells, the FP receptor signals through Gi, leading to an inhibition of water absorption.[5] Other studies suggest a potential role for Gs coupling, which would increase intracellular cAMP.[10] This highlights the potential for biased agonism and tissue-specific responses to dinoprost.

Quantitative Data

Quantitative analysis of the effects of this compound is crucial for understanding its pharmacodynamics. The following tables summarize data from studies in lactating Holstein cows, focusing on the concentration of PGFM (the stable metabolite of PGF2α) and the resulting luteolytic effect measured by progesterone (B1679170) levels.

Table 1: Peak PGFM Concentration after Dinoprost Tromethamine Administration

| Route of Administration | Dose | Time to Peak Concentration | Peak PGFM Concentration (pg/mL) | Species | Reference |

| Intramuscular (IM) | 25 mg | ~30 minutes | ~2000 | Holstein Cow | [11] |

| Subcutaneous (SC) | 25 mg | ~30 minutes | ~3000 | Holstein Cow | [11] |

Data are approximate values derived from graphical representations in the cited study.

Table 2: Progesterone Concentration Following Dinoprost Tromethamine Administration

| Treatment Group | Dose | Time Post-Treatment | Progesterone (P4) Concentration | Outcome | Species | Reference |

| Dinoprost (Lutalyse) | 25 mg | Day 0 (Pre-treatment) | High (functional corpus luteum) | - | Dairy Cattle | [12] |

| Dinoprost (Lutalyse) | 25 mg | Day 2 | Significantly decreased | Luteolysis | Dairy Cattle | [12] |

| IM Administration | 25 mg | 56 hours | <0.5 ng/mL | Complete Luteal Regression | Holstein Cow | [11] |

| SC Administration | 25 mg | 56 hours | <0.5 ng/mL | Complete Luteal Regression | Holstein Cow | [11] |

Luteal regression is generally defined as a progesterone concentration below 1.0 ng/mL.[13]

Experimental Protocols

Investigating the involves a variety of molecular and cellular biology techniques.

Protocol 1: Quantification of FP Receptor Expression via ELISA

This protocol describes a sandwich ELISA method to quantify the amount of FP receptor in a biological sample, such as cell lysates or tissue homogenates.[8]

Methodology:

-

Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for the FP receptor (PTGFR).[8]

-

Sample Incubation: Standards and samples (e.g., cell lysates) are pipetted into the wells. Any FP receptor present in the sample binds to the immobilized antibody.

-

Washing: The plate is washed to remove any unbound substances.

-

Detection Antibody: A horseradish peroxidase (HRP)-conjugated detection antibody, also specific for the FP receptor, is added to the wells, binding to the captured receptor.[8]

-

Second Wash: The plate is washed again to remove unbound HRP-conjugated antibody.

-

Substrate Addition: A chromogen solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Reaction Stop & Measurement: A stop solution is added to terminate the reaction, and the optical density is measured using a plate reader at a specific wavelength. The color intensity is directly proportional to the amount of FP receptor in the sample.[8]

Caption: General experimental workflow for a sandwich ELISA protocol.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

BRET assays are used to study protein-protein interactions in real-time in living cells, such as the interaction between an activated FP receptor and its cognate G-protein.[14]

Methodology:

-

Cell Transfection: HEK293 cells are transiently co-transfected with DNA constructs. One construct encodes the FP receptor fused to a Renilla luciferase (Rluc) energy donor, and the other encodes a G-protein subunit (e.g., Gαq) fused to a fluorescent protein acceptor (e.g., YFP).[14]

-

Cell Culture and Plating: Transfected cells are cultured for 24-48 hours to allow for protein expression and then plated into a 96-well plate.

-

Assay Buffer Incubation: Cells are washed and incubated in a suitable buffer (e.g., Tyrode's buffer) at 37°C.[14]

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the wells.

-

Baseline Measurement: A baseline luminescence reading is taken using a plate reader capable of measuring dual emission wavelengths (one for the donor, one for the acceptor).

-

Ligand Stimulation: this compound is added to the wells to stimulate the FP receptor.

-

BRET Measurement: Upon ligand binding and receptor activation, the G-protein is recruited to the receptor. If the Rluc donor and YFP acceptor are brought into close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore, resulting in an increase in light emission at the acceptor's wavelength and a decrease at the donor's. The BRET ratio (acceptor emission / donor emission) is calculated over time.[14]

Caption: Workflow for a BRET assay to measure GPCR-G protein interaction.

Protocol 3: Progesterone Quantification from Plasma Samples

This protocol details the collection and analysis of blood samples to measure changes in progesterone, providing a functional readout of luteolysis induced by dinoprost.

Methodology:

-

Animal Treatment: Lactating cows are administered a 25 mg dose of dinoprost tromethamine, either intramuscularly (IM) or subcutaneously (SC).[11]

-

Blood Sample Collection: Blood samples are collected via jugular catheters at specific time points before and after treatment (e.g., every 15 minutes for the first ~2 hours, then at longer intervals up to 72 hours).[11] Samples are collected into tubes containing an anticoagulant like K2 EDTA.[11]

-

Plasma Separation: Samples are centrifuged (e.g., 1000 x g for 15 minutes) to separate the plasma from blood cells.[15]

-

Sample Storage: The collected plasma is stored at -20°C or -80°C until analysis.[11][15]

-

Hormone Analysis: Progesterone concentrations in the plasma samples are quantified using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[16][17]

-

Data Analysis: Progesterone concentrations are plotted over time to determine the rate and extent of luteal regression for each treatment group.

References

- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]

- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

An In-depth Technical Guide to the Chemical Properties and Structure of (5R)-Dinoprost Tromethamine

(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). This technical guide provides a comprehensive overview of its chemical properties, structure, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a salt composed of the active prostaglandin component, (5R)-Dinoprost, and tromethamine, which enhances its solubility and stability. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₅NO₈ | [1][2] |

| Molecular Weight | 475.62 g/mol | [3][4] |

| Melting Point | Approximately 100-101 °C | [5] |

| Boiling Point | Data not available (decomposes) | |

| Solubility | Water: ≥ 90 mg/mLDMSO: ≥ 90 mg/mLEthanol: >50 mg/mLMethanol: >100 mg/mL | [4][6][7] |

| Appearance | White or off-white crystalline powder | [8] |

| pKa | Data not available | |

| Optical Rotation | +19° to +26° (20 mg/mL in alcohol) |

Chemical Structure

This compound is the tromethamine salt of (5Z,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid. The structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The stereochemistry is crucial for its biological activity.

Systematic IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (1:1)[2][3][9]

Chemical Identifiers:

-

SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]

- 6. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 7. kirj.ee [kirj.ee]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (5R)-Dinoprost Tromethamine as a Prostaglandin F2 Alpha Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining (5R)-Dinoprost Tromethamine

This compound, a stereoisomer of the more commonly known Dinoprost (Prostaglandin F2α, PGF2α), is a prostanoid that plays a significant role in various physiological processes. While often discussed in the context of PGF2α analogues, it is chemically identified as Prostaglandin (B15479496) F2β (PGF2β). This distinction is critical for understanding its specific biological activities and receptor interactions.

Dinoprost tromethamine is the salt form of the free acid, enhancing its solubility and stability for pharmaceutical applications.[1][2] Like PGF2α, (5R)-Dinoprost is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. This guide will provide a comprehensive technical overview of this compound, focusing on its function as a prostaglandin F2 alpha analogue, its mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action: Signaling Through the Prostaglandin F Receptor (FP Receptor)

(5R)-Dinoprost, in its capacity as a PGF2α analogue, exerts its biological effects primarily through the activation of the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in mediating many of the physiological effects of PGF2α analogues, such as smooth muscle contraction.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of intracellular proteins, leading to downstream cellular responses, including gene expression changes and modulation of other signaling pathways.

Furthermore, studies have indicated that PGF2α receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This cross-talk between GPCRs and receptor tyrosine kinases highlights the complexity of prostanoid signaling.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (5R)-Dinoprost (PGF2β), Dinoprost (PGF2α), and other relevant PGF2α analogues. Direct comparison of absolute values between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50/IC50/p[A50]) at the FP Receptor

| Compound | Parameter | Value | Species | Assay System | Reference |

| (5R)-Dinoprost (PGF2β) | p[A50] | 7.35 ± 0.09 | Cat | Iris Sphincter Contraction | [4] |

| Dinoprost (PGF2α) | EC50 | 10 nM | Human | Inositol Phosphate Formation (HEK 293 cells) | |

| Ki | ~1 nM | - | - | [5] | |

| Tafluprost acid | Ki | 0.4 nM | Human | Prostanoid FP Receptor Binding | [6] |

| EC50 | 0.53 nM | Human | Prostanoid FP Receptor Activation | [6] | |

| Cloprostenol | IC50 | 3 x 10⁻¹² M | Rat | Inhibition of Adipose Differentiation | [4] |

| Fluprostenol | IC50 | 3 to 10 x 10⁻¹¹ M | Rat | Inhibition of Adipose Differentiation | [4] |

| 12-iso-PGF2α | EC50 | 5 µM | Human | Inositol Phosphate Formation (HEK 293 cells) |

Table 2: Comparative Potency of Prostaglandins (B1171923) at the FP Receptor

| Compound | Relative Potency | Reference |

| Dinoprost (PGF2α) | > PGD2 > PGE2 > PGI2 = TXA2 | [5] |

Detailed Experimental Protocols

The characterization of this compound as a PGF2α analogue involves several key in vitro assays to determine its binding affinity, potency, and efficacy at the FP receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of (5R)-Dinoprost for the FP receptor.

-

Principle: A competition binding assay is performed where a constant concentration of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α) is incubated with a source of FP receptors (e.g., cell membranes from cells overexpressing the receptor) in the presence of increasing concentrations of unlabeled (5R)-Dinoprost. The amount of radioligand displaced by (5R)-Dinoprost is measured, allowing for the calculation of its inhibitory concentration (IC50), which is then converted to a Ki value.

-

Methodology:

-

Membrane Preparation: Cells stably expressing the human FP receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. Protein concentration is determined.

-

Assay Setup: In a multi-well plate, membrane preparations are incubated with a fixed concentration of [³H]-PGF2α and varying concentrations of (5R)-Dinoprost.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated using the Cheng-Prusoff equation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of prostaglandins E1 (alprostadil), E2 (dinoprostone), F1 alpha, and F2 alpha (dinoprost) to human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin F2 alpha stimulates transforming growth factor-alpha expression in adipocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and stimulator of smooth muscle contraction.[1][2][3] Its tromethamine salt form enhances its solubility in water.[4][5][6] This technical guide provides a comprehensive overview of the core biological functions of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive biology, obstetrics, and veterinary medicine.

This compound is also known by several synonyms, including:

-

Dinoprost (B1670695) tromethamine[7]

-

Prostaglandin F2α (PGF2α) tromethamine[8]

-

Prostin F2 Alpha[9]

Core Biological Functions

The primary biological activities of this compound stem from its potent agonist activity at the prostaglandin F2α receptor (FP receptor).[8] This interaction initiates a cascade of intracellular events that lead to two main physiological outcomes:

-

Stimulation of Myometrial Contractions: this compound induces strong contractions of the uterine smooth muscle (myometrium). This uterotonic effect is dose-dependent and is fundamental to its therapeutic applications in the induction of labor and termination of pregnancy.[9][10][11]

-

Induction of Luteolysis: The compound effectively causes the regression of the corpus luteum, a process known as luteolysis.[1][2][12] This leads to a sharp decline in progesterone (B1679170) production, a hormone essential for the maintenance of pregnancy. This function is widely utilized in veterinary medicine for estrus synchronization in livestock.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor initiates a well-defined signaling cascade:

-

Gq Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

-

Cellular Response: The elevation of intracellular Ca2+ is the primary driver of smooth muscle contraction. In myometrial cells, this leads to the activation of calmodulin and myosin light chain kinase, resulting in muscle contraction. In luteal cells, the signaling cascade, coupled with other factors, leads to apoptosis and the cessation of progesterone synthesis.

Quantitative Data

The following tables summarize key quantitative parameters related to the biological activity and pharmacokinetics of this compound and its active component, dinoprost (PGF2α).

Table 1: In Vitro Potency of Dinoprost (PGF2α)

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 24.5 nM | NIH3T3 cells (murine embryonic fibroblast) | [13] |

| IC50 | Not Available | - | - |

| Ki | Not Available | - | - |

| Kd | Not Available | - | - |

Table 2: Pharmacokinetic Parameters of Dinoprost

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | A few minutes | Cattle, Sow, Mare | Intramuscular or Subcutaneous | [1] |

| Clearance | Rapidly cleared | Cattle, Sow, Mare | Intramuscular or Subcutaneous | [1] |

| Volume of Distribution | Not Available | - | - | - |

| Bioavailability | Rapidly absorbed | Cattle, Sow, Mare | Intramuscular or Subcutaneous | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ex Vivo Myometrial Contraction Assay

This protocol is adapted from established methods for measuring uterine smooth muscle contractility.[14][15][16]

Objective: To quantify the contractile response of myometrial tissue to this compound.

Materials:

-

Fresh myometrial tissue biopsies

-

Krebs-bicarbonate solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose)

-

This compound stock solution

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Multi-chamber organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Immediately place fresh myometrial biopsies in ice-cold Krebs-bicarbonate solution.

-

Under a dissecting microscope, carefully remove connective and vascular tissue.

-

Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.

-

-

Mounting and Equilibration:

-

Mount the myometrial strips in the organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. Spontaneous contractions should develop during this period.

-

Replace the Krebs solution every 15-20 minutes.

-

-

Application of this compound:

-

Once stable spontaneous contractions are established, begin the cumulative addition of this compound to the organ bath.

-

Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).

-

Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.

-

-

Data Acquisition and Analysis:

-

Continuously record the isometric tension generated by the myometrial strips.

-

For each concentration, quantify the amplitude (peak force), frequency (contractions per unit time), and area under the curve (an integrated measure of total contractile activity).

-

Construct a dose-response curve to determine the EC50 of this compound.

-

In Vivo Luteolysis Induction in a Rodent Model

This protocol provides a general framework for inducing luteolysis in rats, which can be adapted for other rodent models.[17][18]

Objective: To assess the luteolytic efficacy of this compound by measuring the decline in serum progesterone.

Materials:

-

Sexually mature female rats (e.g., Sprague-Dawley, 8-10 weeks old)

-

This compound solution for injection

-

Vehicle control (e.g., saline)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., syringes, tubes)

-

Progesterone immunoassay kit (e.g., ELISA)

Procedure:

-

Induction of Pseudopregnancy:

-

To ensure the presence of functional corpora lutea, induce pseudopregnancy in female rats. This can be achieved by sterile mating with a vasectomized male or by cervical stimulation on the day of estrus.

-

-

Animal Grouping and Dosing:

-

On day 5-7 of pseudopregnancy (when the corpora lutea are fully functional), randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous or intramuscular injection).

-

-

Blood Sampling:

-

At predetermined time points after administration (e.g., 0, 12, 24, 48 hours), collect blood samples. Blood can be collected via a tail vein or saphenous vein in anesthetized animals.

-

-

Hormone Analysis:

-

Separate serum from the blood samples by centrifugation.

-

Measure serum progesterone concentrations using a validated immunoassay.

-

-

Data Analysis:

-

Compare the serum progesterone levels between the treatment and control groups at each time point. A significant decrease in progesterone levels in the this compound-treated groups indicates functional luteolysis.

-

Conclusion

This compound is a well-characterized prostaglandin F2α analog with significant and potent biological functions, primarily the stimulation of myometrial contractions and the induction of luteolysis. Its mechanism of action via the FP receptor and the subsequent Gq-PLC-IP3-Ca2+ signaling pathway is a classic example of GPCR-mediated cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their respective fields. Future research may focus on the development of more selective FP receptor modulators with improved therapeutic profiles.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. iosrjournals.org [iosrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. DailyMed - LUTALYSE HIGHCON STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]

- 5. zoetisus.com [zoetisus.com]

- 6. Lutalyse® Injection [dailymed.nlm.nih.gov]

- 7. DrugMapper [drugmapper.helsinki.fi]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myometrial response to prostaglandins during labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. reprocell.com [reprocell.com]

- 17. Induction of luteolysis by dihydrotestosterone in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Luteal toxicity evaluation in rats - PMC [pmc.ncbi.nlm.nih.gov]

(5R)-Dinoprost Tromethamine and the Prostaglandin F Receptor: A Technical Overview of Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of prostaglandins (B1171923) to the prostaglandin (B15479496) F (FP) receptor, with a specific focus on (5R)-Dinoprost tromethamine. While direct quantitative binding affinity data for the (5R)-stereoisomer, also known as Prostaglandin F2β (PGF2β), is not extensively available in public literature, this document offers a comprehensive overview of the binding properties of the well-studied Prostaglandin F2α (PGF2α), the active component of standard Dinoprost tromethamine.

Furthermore, this guide details the experimental protocols required to determine receptor binding affinity and elucidates the downstream signaling pathways activated upon ligand binding.

Receptor Binding Affinity

The interaction between a ligand and its receptor is a critical determinant of its biological activity. This interaction is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).

Quantitative Data for Prostaglandin F2α at the FP Receptor

As a primary reference, the following table summarizes the binding affinity of PGF2α for the human FP receptor. This data is derived from competitive binding assays using radiolabeled PGF2α.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) |

| Prostaglandin F2α | Human Prostanoid FP Receptor | Competition Binding | IC50 | 20 |

Indirect evidence suggests that Prostaglandin F2β may have a lower affinity for the FP receptor compared to PGF2α.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of a test compound such as this compound for the FP receptor, a competitive radioligand binding assay is a standard and robust method.

Principle

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.

Materials

-

Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or 1321N1 cells).

-

Radioligand: [³H]-Prostaglandin F2α.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled PGF2α.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 6.0), 0.5% BSA.

-

Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4).

-

Filtration System: Glass fiber filters (e.g., Unifilter 96 GF/C) and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

-

96-well plates.

Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Membrane Preparation:

-

Culture cells expressing the FP receptor to a high density.

-

Harvest the cells and homogenize in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, assay buffer, and [³H]-PGF2α.

-

Non-specific Binding Wells: Add membrane preparation, a high concentration of unlabeled PGF2α, and [³H]-PGF2α.

-

Competition Wells: Add membrane preparation, serial dilutions of this compound, and [³H]-PGF2α.

-

-

Incubation:

-

Incubate the plate, typically for 60 minutes at 37°C, to allow the binding to reach equilibrium.[1]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FP Receptor Signaling Pathway

The prostaglandin F receptor (FP) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2] Activation of the FP receptor by an agonist initiates a well-defined intracellular signaling cascade.

Caption: FP receptor signaling cascade via Gq/11 activation.

Key Steps in the Signaling Cascade

-

Ligand Binding: this compound binds to the extracellular domain of the FP receptor.

-

G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C at the plasma membrane.

-

Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, culminating in diverse cellular responses such as smooth muscle contraction, modulation of ion channels, and changes in gene expression.

This comprehensive overview provides the foundational knowledge for researchers and drug development professionals working with this compound and other ligands targeting the prostaglandin F receptor. The provided experimental framework can be adapted to quantitatively assess the binding affinity of novel compounds, while the detailed signaling pathway offers insights into their potential functional effects.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vivo Metabolism of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), undergoes rapid and extensive metabolism in vivo. Upon administration, it is quickly dissociated to its active form, dinoprost (B1670695) (PGF2α). The metabolic cascade that follows is characterized by a very short plasma half-life, typically in the range of a few minutes, with primary clearance occurring in the lungs and liver. The principal metabolic transformations involve oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β- and ω-oxidation of the side chains. This guide provides a comprehensive overview of the metabolic pathways, pharmacokinetic parameters, and experimental methodologies used to study the in vivo fate of this compound, presenting available quantitative data and detailed protocols to support further research and development.

Introduction

Dinoprost, as a potent luteolytic agent, is widely used in veterinary and human medicine for the synchronization of estrus, induction of labor, and termination of pregnancy.[1] A thorough understanding of its in vivo metabolism and pharmacokinetics is crucial for optimizing therapeutic regimens and ensuring safety. This technical guide synthesizes the current knowledge on the biotransformation of this compound, with a focus on its metabolic pathways, quantitative pharmacokinetic data, and the analytical methods employed for its study.

Metabolic Pathways

The in vivo metabolism of dinoprost is a multi-step process designed to rapidly inactivate the potent prostaglandin and facilitate its excretion. The primary metabolic events are enzymatic and occur predominantly in the lungs and liver.[1]

Initial Transformations:

-

Oxidation: The first and most rapid metabolic step is the oxidation of the biologically crucial 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This results in the formation of 15-keto-prostaglandin F2α, a significantly less active metabolite.

-

Reduction: Following oxidation, the Δ13 double bond is reduced by 15-keto-prostaglandin-Δ13-reductase, yielding 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). PGFM is the major, more stable, and most abundant circulating metabolite of PGF2α.[2][3]

Secondary Transformations (Degradation of Side Chains):

-

β-Oxidation: The carboxylic acid side chain of the prostaglandin molecule undergoes successive rounds of β-oxidation, similar to fatty acid metabolism. This process shortens the carbon chain by two-carbon units at a time, leading to the formation of tetranor (C16) and dinor (C18) metabolites.

-

ω-Oxidation: The terminal methyl group of the alkyl side chain can be hydroxylated (ω-oxidation), followed by further oxidation to a carboxylic acid. This process results in the formation of dicarboxylic acid metabolites.

These metabolic transformations culminate in the formation of polar, water-soluble compounds that are readily excreted, primarily in the urine.[4]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 alpha metabolite and progesterone profiles in post-partum cows with retained foetal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of prostaglandin F2 alpha in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of (5R)-Dinoprost Tromethamine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), in various animal models. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes associated biological pathways and workflows to support preclinical research and drug development efforts.

Executive Summary

This compound, the tromethamine salt of dinoprost (B1670695), is widely used in veterinary medicine for reproductive management in livestock.[1] Its mechanism of action is centered on its potent luteolytic and smooth muscle-stimulating properties, mediated through the prostaglandin F2α receptor (FP receptor).[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Pharmacokinetic studies in animal models reveal that dinoprost is characterized by rapid absorption following intramuscular or subcutaneous administration and an extremely short plasma half-life, on the order of minutes.[3][4] It is quickly and extensively metabolized, primarily in the lungs and liver, with its major metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), being the most commonly measured analyte in plasma due to its greater stability.[3][5] The metabolism in rats and monkeys has been found to be qualitatively similar.[4] This rapid clearance necessitates careful consideration of the route of administration and sampling times in preclinical studies.

Pharmacokinetic Data in Animal Models

Quantitative pharmacokinetic data for the parent compound, (5R)-Dinoprost, is limited in publicly available literature, largely due to its rapid metabolism and clearance. Most studies focus on quantifying the more stable metabolite, PGFM, as a surrogate for systemic exposure. The following tables summarize the available qualitative and quantitative data across various species.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (PGFM) in Animal Models

| Species | Route | Dose | Analyte | Tmax | Cmax | AUC | Half-life (t½) | Key Findings & Citations |

| Cow | IM | 25 mg | Dinoprost | - | - | - | Minutes | Rapidly cleared from blood.[3][4] |

| Cow | IM | 25 mg | PGFM | ~15-30 min | Variable | 1,146 ± 177 pg·h/mL (0-90 min) | - | PGFM is the primary circulating metabolite.[5][6] |

| Cow | SC | 25 mg | PGFM | ~15-30 min | Variable | 1,664 ± 129 pg·h/mL (0-90 min) | - | Subcutaneous route resulted in greater initial PGFM exposure compared to IM.[5][6] |

| Rat | IV | N/A | Dinoprost | Immediate | - | - | Very Short | Rapidly distributed to and dissipated from tissues.[4] Metabolism is qualitatively similar to monkeys.[4] |

| Monkey | IV | 15 mg/kg/day (infusion) | Dinoprost | - | - | - | Very Short | Considered non-toxic at this dose. Metabolism is qualitatively similar to rats.[4][7] |

| Dog | IV | 0.6 mg/kg/day | Dinoprost | - | - | - | Very Short | No signs of toxicity observed over 30 days.[7] |

| Rabbit | SC | 0.5-1.0 mg/kg/day | Dinoprost | - | - | - | Very Short | Non-teratogenic at these doses.[4] |

| Swine | IM | 10 mg | Dinoprost | - | - | - | Very Short | Used for parturition induction; mean interval to parturition is ~30 hours.[8] |

Note: Dashes (-) indicate that specific quantitative data was not found in the cited literature. AUC values for cows are for the initial 90-minute period post-administration.

Experimental Protocols

Detailed and standardized protocols are essential for reliable and reproducible pharmacokinetic studies. Below are representative methodologies for in-vivo studies and bioanalytical quantification.

In-Vivo Pharmacokinetic Study Protocol (Representative)

This protocol is a generalized representation for a pharmacokinetic study in a rodent model, such as the rat.

-

Animal Model: Male Sprague-Dawley rats (n=4-6 per time point or per group for serial sampling), weighing 200-250g. Animals are acclimatized for at least one week prior to the study.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Drug Formulation: this compound is dissolved in a sterile saline solution to the desired concentration (e.g., 1 mg/mL).

-

Administration:

-

Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the lateral tail vein.

-

Intramuscular (IM): A single dose (e.g., 5 mg/kg) is administered into the quadriceps muscle.

-

-

Blood Sampling:

-

Serial blood samples (~0.25 mL) are collected from the jugular vein or via tail-prick at pre-dose (0) and at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.

-

Due to the rapid clearance of dinoprost, early time points are critical.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex-vivo prostaglandin synthesis.[9]

-

Samples are immediately placed on ice and centrifuged at ~2000 x g for 10 minutes at 4°C to separate plasma.

-

-

Sample Storage: Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

Bioanalytical Method: LC-MS/MS for Dinoprost Quantification

This section describes a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dinoprost in plasma.

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., deuterated Dinoprost-d4).

-

Acidify the sample with a weak acid (e.g., formic acid) to a pH of ~3.5 to protonate the dinoprost molecule.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) followed by acidified water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the analyte with a high-organic solvent (e.g., 90% acetonitrile (B52724) in water).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 20% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Dinoprost: Precursor Ion (Q1) m/z 353.2 -> Product Ion (Q3) m/z 193.1

-

Dinoprost-d4 (IS): Precursor Ion (Q1) m/z 357.2 -> Product Ion (Q3) m/z 197.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of dinoprost.

-

Analyze calibration standards and unknown samples.

-

Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Signaling Pathway of this compound

(5R)-Dinoprost (PGF2α) exerts its effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to various physiological responses, including myometrial contraction and luteolysis.[6][10]

Experimental Workflow for Pharmacokinetic Analysis

The process of conducting a pharmacokinetic study involves several distinct stages, from initial planning and in-vivo execution to bioanalysis and data interpretation.

Conclusion

The pharmacokinetic profile of this compound is defined by its rapid absorption and extremely fast elimination, presenting unique challenges for characterization. Studies across various animal models consistently demonstrate a short half-life, with metabolism being a significant clearance pathway. Consequently, its primary metabolite, PGFM, often serves as a more practical marker for assessing systemic exposure. The methodologies and pathways detailed in this guide provide a foundational framework for researchers designing and interpreting preclinical studies of this and other rapidly metabolized prostaglandin analogs. Future research focusing on highly sensitive analytical methods may further elucidate the disposition of the parent compound in different species.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 4. zoetisus.com [zoetisus.com]

- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? - Biology Stack Exchange [biology.stackexchange.com]

- 9. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on (5R)-Dinoprost Tromethamine for Inducing Luteolysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used extensively in reproductive management across various species.[1][2] Its primary mechanism of action involves the targeted induction of apoptosis in the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) production and the initiation of a new estrous cycle.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced luteolysis, presenting key quantitative data and visual aids to support research and development in this area.

Mechanism of Action and Signaling Pathways

The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor predominantly located on the large luteal cells of the corpus luteum.[5] This binding event triggers a cascade of intracellular signaling events, culminating in both functional and structural regression of the CL.

Functional Luteolysis: This involves the inhibition of progesterone synthesis. Key signaling events include:

-

Activation of Gαq/11: Binding of Dinoprost (B1670695) to its receptor activates the Gαq/11 protein.[4]

-

Phospholipase C (PLC) Activation: Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Increased Intracellular Calcium and Protein Kinase C (PKC) Activation: IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC.[4]

-

MAPK Signaling Cascade: Activation of PKC leads to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade, including extracellular signal-regulated kinase (ERK).[4]

Structural Luteolysis: This refers to the apoptosis or programmed cell death of luteal cells. The key pathways involved are:

-

Intrinsic Apoptotic Pathway: PGF2α signaling leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

-

Caspase-Activated DNase (CAD): The activation of the caspase cascade ultimately leads to the activation of CAD, which is responsible for the fragmentation of DNA, a hallmark of apoptosis.[3]

-

Inflammatory Response: PGF2α induces the expression of various cytokines and activates inflammatory pathways involving NF-κB and STAT, which contribute to the recruitment of immune cells and further promote luteal regression.[4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced luteolysis.

Quantitative Data on Luteolytic Efficacy

The effective dose of this compound for inducing luteolysis varies depending on the species and route of administration. The following tables summarize key quantitative data from various studies.

Table 1: Effective Doses of Dinoprost Tromethamine for Luteolysis in Various Species

| Species | Effective Dose | Route of Administration | Reference |

| Donkeys | 0.625 mg (single low dose) | Intramuscular (IM) | [6][7] |

| Mares | 1.25 mg | Intramuscular (IM) | [8] |

| Ewes | 12.5 mg | Intramuscular (IM) | [9][10] |

| Dairy Cows | 25 mg | Intramuscular (IM) or Subcutaneous (SC) | [11][12][13] |

| Nelore Cows | 7.5 mg (50% of conventional dose) | Intramuscular (IM) or Intravulvosubmucosal (IVSM) | [14] |

Table 2: Comparative Luteolytic Efficacy and Physiological Responses

| Species | Comparison | Key Findings | Reference |

| Dairy Cows | Dinoprost vs. Cloprostenol (B1669231) | Dinoprost resulted in a higher rate of luteal regression (91.3% vs. 86.6%), though pregnancy rates did not significantly differ. | [15] |

| Dairy Cows | Intramuscular vs. Subcutaneous | Subcutaneous administration resulted in greater circulating PGFM concentrations 15-90 minutes post-treatment, but no difference in progesterone decline. | [12][16] |

| Ewes | Dinoprost vs. Cloprostenol | Both induced CL regression. Dinoprost significantly increased nitric oxide levels and blood velocity within 30 minutes, while cloprostenol decreased them. | [9][10] |

| Donkeys | Dose-response | Lowering the dose of dinoprost tromethamine reduced adverse effects while maintaining efficacy in shortening the estrous cycle. | [17][6][7][18] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying this compound-induced luteolysis.

In Vivo Animal Models

Objective: To evaluate the luteolytic efficacy, dose-response, and physiological effects of this compound in a living organism.

General Protocol:

-